molecular formula C8H10ClFN2O B3113493 2-(4-Fluorophenyl)acetohydrazide hydrochloride CAS No. 1956310-61-4

2-(4-Fluorophenyl)acetohydrazide hydrochloride

Cat. No.: B3113493
CAS No.: 1956310-61-4
M. Wt: 204.63
InChI Key: WMQCIDZPMIVXQO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)acetohydrazide hydrochloride is a hydrazide derivative featuring a fluorophenyl moiety attached to an acetohydrazide backbone. Hydrazide derivatives are widely explored in medicinal chemistry due to their versatility in forming Schiff bases (hydrazones) and their bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-(4-fluorophenyl)acetohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-7-3-1-6(2-4-7)5-8(12)11-10;/h1-4H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQCIDZPMIVXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2-cyanoacetyl chloride with 4-fluoronitrobenzene, followed by appropriate treatment to yield the target compound . The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-(4-Fluorophenyl)acetohydrazide hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The acetohydrazide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The acetohydrazide scaffold allows for extensive structural modifications. Key analogues include:

Halogen-Substituted Derivatives
  • 2-(4-Chlorophenyl)sulfanyl-N′-[(E)-(4-fluorobenzylidene)]acetohydrazide This compound replaces the acetohydrazide’s oxygen with a sulfanyl group and introduces a 4-chlorophenyl substituent.
  • 2-(2-Chlorophenoxy)-N′-benzylideneacetohydrazide Substitution with a chlorophenoxy group () alters steric and electronic properties, influencing binding to targets like α-glucosidase or COX-1 .
Heterocyclic-Functionalized Derivatives
  • 2-(Benzimidazol-2-ylsulfanyl)-N′-(4-fluorobenzylidene)acetohydrazide
    The benzimidazole ring () introduces hydrogen-bonding capabilities and planar rigidity, improving interactions with bacterial enzymes (e.g., against E. coli and K. pneumoniae) .
  • 2-(2,3-Dihydrobenzofuran-5-yl)-N′-(4-fluorophenylethylidene)acetohydrazide
    The dihydrobenzofuran moiety () enhances aromatic stacking interactions, contributing to antimicrobial and anticancer activity .
Hybrid Derivatives
  • Pyridine-tetralin hybrids ()
    These combine the acetohydrazide core with pyridine and tetrahydronaphthalene moieties, showing potent cytotoxicity against HCT116 and MCF-7 cancer cells.
Antimicrobial Activity
Compound Target Microorganisms MIC/IC50 Reference
2-(1H-Benzimidazol-2-ylsulfanyl)-N′-(4-fluorobenzylidene)acetohydrazide E. coli, K. pneumoniae 13.3–26.6 µM
2-(4-Chlorophenoxy)-N′-(substituted benzylidene)acetohydrazide Broad-spectrum bacteria/fungi MIC: 30–50 µg/mL
Fluorinated hydrazones (187, 188) Gram-positive bacteria ~10–20 µM

Key Insight: Chloro and fluoro substituents improve antimicrobial potency compared to non-halogenated analogues. The benzimidazole and benzofuran derivatives show superior activity due to enhanced target engagement .

Enzyme Inhibition
Compound Target Enzyme IC50/Inhibition Reference
Ethyl-thio benzimidazolyl acetohydrazide (228) α-Glucosidase 6.10 ± 0.5 µM
N′-Benzylidene-2-(pyrimidin-2-ylthio)acetohydrazide Akt kinase IC50: 0.50 µg/mL
2-(4-Fluorophenyl)acetohydrazide derivatives COX-1 Selective inhibition

Key Insight : The acetohydrazide core’s ability to form hydrogen bonds with enzyme active sites (e.g., α-glucosidase’s catalytic residues) drives inhibitory activity. Fluorine and sulfanyl groups enhance binding affinity .

Anticancer Activity
Compound Cancer Cell Line Mechanism Reference
Pyridine-tetralin hybrids HCT116, MCF-7 Apoptosis induction
Hydrazones targeting EGFR/PI3K/Akt PC3 prostate cancer Inhibition of EGFR/Akt pathway
N′-Benzylidene derivatives 5RP7 fibroblast Akt inhibition (IC50: 0.50 µg/mL)

Key Insight: Substituents like tetrahydronaphthalene () or morpholinoethoxy groups () improve tumor selectivity and pharmacokinetics .

Biological Activity

2-(4-Fluorophenyl)acetohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

2-(4-Fluorophenyl)acetohydrazide hydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClF N2O
  • Molecular Weight : 202.64 g/mol

This compound features a hydrazone linkage, which is known to contribute to its biological activity, particularly in antimicrobial and anticancer research.

The biological activity of 2-(4-Fluorophenyl)acetohydrazide hydrochloride can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus . The presence of the fluorine atom in the phenyl ring enhances its interaction with bacterial cell membranes.
  • Anticancer Properties : Research indicates that 2-(4-Fluorophenyl)acetohydrazide hydrochloride may inhibit the proliferation of cancer cells. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of 2-(4-Fluorophenyl)acetohydrazide hydrochloride has been evaluated using minimum inhibitory concentration (MIC) assays. The results are summarized in the table below:

PathogenMIC (µg/mL)Comparison to Control
E. coli15Comparable to Kanamycin
S. aureus251.9-fold lower than standard
Pseudomonas fluorescens30Lower than standard
Bacillus subtilis20Effective

These findings suggest that the compound's antibacterial activity is significant and warrants further investigation for potential therapeutic uses.

Anticancer Activity

In terms of anticancer properties, 2-(4-Fluorophenyl)acetohydrazide hydrochloride has shown promising results in various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-70.12Higher than Doxorubicin
A5490.76Comparable
A3751.47Lower than Doxorubicin

The IC50 values indicate that this compound exhibits potent antiproliferative effects, making it a candidate for further drug development .

Case Studies

  • Antibacterial Efficacy : A study conducted by Shi et al. revealed that derivatives of hydrazones bearing a fluorinated phenyl moiety showed enhanced antibacterial activity compared to non-fluorinated counterparts. The study highlighted that structural modifications significantly impact biological activity .
  • Cancer Cell Proliferation : Another research effort focused on the anticancer effects of hydrazone derivatives, including 2-(4-Fluorophenyl)acetohydrazide hydrochloride, demonstrating its ability to induce apoptosis in cancer cells through various pathways .

Q & A

Basic Question: What are the established synthetic routes for 2-(4-fluorophenyl)acetohydrazide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions starting with 4-fluorophenyl precursors. A common approach includes:

  • Step 1: Condensation of 4-fluorophenylacetic acid with hydrazine hydrate under reflux in ethanol to form the hydrazide backbone .
  • Step 2: Acidification with HCl to precipitate the hydrochloride salt.
    Optimization Parameters:
  • Temperature: Elevated temperatures (70–80°C) improve reaction rates but require careful monitoring to avoid side products .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol minimizes impurities .
  • pH Control: Neutralization steps must be tightly regulated to prevent decomposition of the hydrazide moiety .
    Analytical Validation: Use TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (δ 7.2–7.4 ppm for aromatic protons) to confirm intermediates .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound across different cancer cell lines?

Answer:
Discrepancies in cytotoxicity data (e.g., higher activity in HCT116 vs. MCF-7 cells) may arise from:

  • Cell-Specific Uptake: Variations in membrane permeability or transporter expression .
  • Metabolic Stability: Differential cytochrome P450 activity in cell lines affects prodrug activation .
    Methodological Mitigation:
  • Dose-Response Profiling: Use IC50 values with ≥3 biological replicates to account for variability .
  • Mechanistic Studies: Pair MTT assays with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to validate mode of action .
    Reference Data Table:
Cell LineIC50 (μM)Apoptosis Induction (%)Key Pathway Affected
HCT11612.3 ± 1.245.6p53/Bax
MCF-728.7 ± 3.118.9ERK/STAT3

Basic Question: What analytical techniques are critical for characterizing 2-(4-fluorophenyl)acetohydrazide hydrochloride and its derivatives?

Answer:

  • Structural Confirmation:
    • 1H/13C NMR: Identify aromatic protons (4-fluorophenyl group at δ 7.1–7.5 ppm) and hydrazide NH peaks (δ 9.2–10.1 ppm) .
    • Mass Spectrometry: ESI-MS ([M+H]+ m/z ~212.1) to verify molecular weight .
  • Purity Assessment:
    • HPLC: Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
    • Elemental Analysis: Match calculated vs. observed C, H, N, Cl, and F percentages (e.g., C: 48.1%, H: 4.3%) .

Advanced Question: How can computational methods guide the design of 2-(4-fluorophenyl)acetohydrazide derivatives with improved target selectivity?

Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities for targets like EGFR or topoisomerase II. Prioritize derivatives with hydrogen bonding to active-site residues (e.g., Lys721 in EGFR) .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, NO2) with bioactivity. For example, para-substituted electron-withdrawing groups enhance DNA intercalation .
  • ADMET Prediction: SwissADME tools assess logP (<3.5 for blood-brain barrier penetration) and PAINS filters to eliminate promiscuous binders .

Basic Question: What safety protocols are essential when handling 2-(4-fluorophenyl)acetohydrazide hydrochloride in the laboratory?

Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD50 oral rat: 320 mg/kg) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl fumes .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Question: How can researchers address low solubility of this compound in aqueous buffers during in vitro studies?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 5% Tween-80 for colloidal dispersion .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .

Basic Question: What are the documented biological targets of 2-(4-fluorophenyl)acetohydrazide derivatives, and how are these assays validated?

Answer:

  • Primary Targets:
    • Microtubule Assembly: Inhibit tubulin polymerization (IC50 ~1.8 μM) via competitive binding to the colchicine site .
    • Topoisomerase II: DNA cleavage assays using supercoiled plasmid DNA (e.g., pBR322) .
  • Validation:
    • Positive Controls: Compare with cisplatin (cytotoxicity) and etoposide (topoisomerase inhibition) .
    • Knockdown Models: siRNA silencing of target genes to confirm mechanism .

Advanced Question: What strategies can reconcile discrepancies between in silico predictions and experimental bioactivity data for this compound?

Answer:

  • Re-evaluate Force Fields: Adjust AMBER/CHARMM parameters to better model fluorine’s van der Waals radius in docking studies .
  • Metabolite Screening: Use LC-MS to identify active metabolites (e.g., hydrolyzed hydrazide derivatives) not accounted for in simulations .
  • Crystallography: Solve co-crystal structures (e.g., with tubulin) to validate binding poses predicted in silico .

Basic Question: How is the stability of 2-(4-fluorophenyl)acetohydrazide hydrochloride assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing:
    • Thermal Stability: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (≤5% impurity) .
    • Photostability: Expose to UV light (ICH Q1B guidelines); check for fluorophenyl ring oxidation products .
  • Long-Term Storage: Lyophilize and store at -20°C under argon to prevent hydrolysis .

Advanced Question: How can structural modifications of the hydrazide moiety enhance the compound’s pharmacokinetic profile?

Answer:

  • Pro-drug Design: Introduce ester groups (e.g., methyl or ethyl) to improve oral bioavailability, with in vivo hydrolysis releasing the active hydrazide .
  • Fluorine Substitution: Replace the 4-fluorophenyl group with trifluoromethoxy to enhance metabolic stability (t1/2 increase from 2.1 to 4.7 hrs) .
  • Heterocyclic Fusion: Incorporate pyrazole or triazole rings to reduce plasma protein binding (from 89% to 72%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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